Intramolecular Condensation: One common approach involves the intramolecular condensation of appropriately substituted phenethylamines. This method, highlighted in the synthesis of 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine [], utilizes acidic conditions and dehydrating agents to promote cyclization.
Pummerer-type Cyclization: Another method, described by Ogawa et al. [], employs a Pummerer reaction for the synthesis of 7,8-dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine. This approach involves the formation of a sulfonium-carbenium dication intermediate that undergoes intramolecular cyclization.
Ring-closing Metathesis: For generating specific substitutions at the 5-position, Cannon et al. [] employed ring-closing metathesis to create the benzazepine core, followed by further modifications to introduce the desired functional groups.
Molecular Structure Analysis
A non-planar seven-membered ring: X-ray diffraction studies of related compounds, such as 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine [], reveal a non-planar seven-membered ring, often adopting a half-chair conformation. This conformational flexibility can contribute to binding interactions with various biological targets.
Chemical Reactions Analysis
N-alkylation: The nitrogen atom in the benzazepine ring can be further alkylated. This modification is exemplified in the synthesis of compounds with varying N-substitutions, like the N-allyl derivative SK&F 85174 [], to explore structure-activity relationships.
Demethylation: The methoxy groups can be selectively cleaved to generate phenolic hydroxyl groups, as demonstrated in the synthesis of catechol derivatives []. This transformation can significantly alter the molecule's physicochemical properties and influence its interactions with biological targets.
Mechanism of Action
Receptor binding: Many 2,3,4,5-tetrahydro-1H-3-benzazepines exhibit high affinity for various neurotransmitter receptors, including dopamine receptors [, , , , , , ] and serotonin receptors []. This suggests that N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine might also interact with specific receptor subtypes. The nature of these interactions (agonist, antagonist, or allosteric modulator) would depend on the specific receptor and the compound's structural features.
Enzyme inhibition: Some derivatives, such as LY134046 [, ], act as potent inhibitors of N-methyltransferase enzymes. N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine might possess inhibitory activity against specific enzymes involved in neurotransmitter metabolism or other physiological processes.
Applications
Medicinal chemistry: As a synthetic intermediate, it can be used to synthesize a library of novel compounds for drug discovery. The diverse pharmacological activities exhibited by related compounds, such as dopamine receptor modulation [, , , , , , ], suggest that derivatives of N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine could hold promise for treating neurological disorders like Parkinson's disease, schizophrenia, and drug addiction.
Compound Description: This compound, synthesized via intramolecular condensation, yielded a 69% yield. [] X-ray diffraction analysis revealed a half-chair conformation of the seven-membered ring. []
Relevance: This compound shares the core 2,3,4,5-tetrahydro-7,8-dimethoxy benzazepine structure with N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine. The key difference lies in the substitution at the nitrogen atom. While the target compound features a benzyl group, this related compound possesses a 6-chloro-4-methoxyphenyl substituent. []
Racemic and optically active 2-chloroethylcarbamoyl derivatives of 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Compound Description: These derivatives demonstrate potent dopamine and norepinephrine uptake inhibition, with the enantioselectivity impacting their potency. [] Specifically, the 1-S enantiomer exhibits significantly stronger inhibition of dopamine and norepinephrine uptake compared to its 1-R counterpart. []
Relevance: This group of compounds shares the core 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine structure with N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine. The main distinction arises from the presence of a 2-chloroethylcarbamoyl substituent at the nitrogen atom in these related compounds, which is absent in the target compound. []
Compound Description: The crystal structure of this compound was analyzed at low temperatures to ascertain its absolute configuration. []
Relevance: This compound, along with N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, belongs to the 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine chemical class. [] The primary structural difference lies in the substituents at the nitrogen atom (a trichloroacetyl group in this related compound) and the presence of a vinyl group at the 1-position. []
Compound Description: This compound exhibits dopamine receptor agonist activity, with the R-isomer demonstrating significantly higher potency in both in vitro and in vivo tests for central and peripheral dopaminergic activity. [] This stereospecificity suggests the importance of the 1-phenyl substituent's orientation for its dopamine-like effects and potential interaction with a specific receptor binding site. []
Relevance: This compound shares the core 2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine structure with N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine. The difference lies in the substituents at the nitrogen atom and the presence of hydroxyl groups at the 7,8 position instead of methoxy groups. []
Compound Description: This N-allyl derivative exhibits both dopamine D1 and D2 agonist activity. [] Its parent compound, 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol (SK&F 82526), demonstrates strong D1 agonism but lacks D2 activity. [] This highlights the significant influence of N-substitution on the compound's pharmacological profile. []
Relevance: This compound shares a similar structure with N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, specifically the 2,3,4,5-tetrahydro-1H-3-benzazepine core. [] Variations occur in the substituents at the 1, 3, 6, and 7,8 positions, highlighting how structural modifications within this class can significantly alter their dopaminergic activity. []
Compound Description: This compound demonstrates a balanced profile of dopamine D1 and D2 agonist activity, making it a subject of interest for further development as a potential therapeutic agent targeting both dopamine receptor subtypes. []
Relevance: Similar to N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, this compound belongs to the 2,3,4,5-tetrahydro-1H-3-benzazepine-7, 8-diol family, which is known for its potential dopaminergic activity. [] The variations in substituents at the 1, 3, and 6 positions highlight the impact of these modifications on the compound's selectivity and potency for dopamine receptor subtypes. []
Compound Description: This series of compounds, synthesized via cyclization and demethylation reactions, was investigated for their potential as dopamine receptor agonists. [] These compounds' efficacy in stimulating renal blood flow and influencing renal vascular resistance in dogs served as preliminary evidence of their dopaminergic activity. []
Relevance: This group of compounds shares the core 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine structure with N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine. They differ in the substituents at the nitrogen atom, highlighting the impact of these modifications on receptor binding and functional effects within the benzazepine class. []
6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline (14a) and 7,8-dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine (14b)
Compound Description: These compounds were synthesized via Pummerer cyclization, demonstrating the versatility of this reaction in constructing both tetrahydroisoquinoline and tetrahydrobenzazepine ring systems. [, ] The presence of boron trifluoride diethyl etherate played a crucial role in facilitating the desired cyclization, leading to the formation of the target compounds. [, ]
Relevance: These compounds, particularly 7,8-dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine (14b), are structurally similar to N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine. Both share the 7,8-dimethoxy-2-phenyl-2,3,4,5-tetrahydro-3H-3-benzazepine core, differing only in the substituent at the nitrogen. [, ] This emphasizes the structural diversity achievable within this chemical class. [, ]
Compound Description: This group of compounds, synthesized via two distinct approaches, was investigated as potential muscarinic (M3) receptor antagonists. [] While both synthetic pathways successfully yielded the desired 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones, the second approach, involving ring-closing metathesis, proved more efficient for synthesizing the targeted 5-cycloalkyl-5-hydroxy derivatives. []
7,8-Dihydroxy-1-phenyl- and 1-(3- and 4-hydroxyphenyl)-1-hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives
Compound Description: These phenolic derivatives were synthesized using an intramolecular Barbier reaction, demonstrating a novel approach to constructing the benzazepine scaffold. [] The reaction involves an organolithium reagent reacting with an imine or carbonyl group to form a new carbon-carbon bond. []
Relevance: These derivatives share the core 2,3,4,5-tetrahydro-1H-3-benzazepine structure with N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine. [] The significant structural differences lie in the substitution at the nitrogen atom, the hydroxyl groups on the phenyl ring at the 1-position, and the absence of a benzyl group, leading to potentially different pharmacological properties. []
Aromatic methoxy and methylenedioxy substituted 2,3,4,5‐tetrahydro‐1H‐3‐benzazepines
Compound Description: These benzazepines were synthesized through a multistep process involving chloromethylation, cyanide substitution, hydrolysis, and lactam formation, followed by a final reduction step. [] This novel approach allowed the preparation of previously unreported compounds within this series, highlighting its significance in medicinal chemistry. []
Relevance: This family of compounds shares the 2,3,4,5‐tetrahydro‐1H‐3‐benzazepine core with N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine. [] They are structurally similar due to the aromatic methoxy substitution, although the specific substitution pattern and the presence of a benzyl group in the target compound differentiate them. [] This group of compounds emphasizes the versatility of benzazepines as scaffolds in drug discovery. []
5‐Phenylsulfanyl‐ and 5‐benzyl‐substituted tetrahydro‐2‐benzazepines
Compound Description: These compounds were synthesized using a novel strategy involving the connection of C6–C1 and C3–N building blocks, with key steps including the Heck reaction, Stetter reaction, reductive cyclization, and late-stage N-substitution. [] Notably, compounds with linear or branched alk(en)yl residues containing an n-butyl substructure exhibited high σ1 receptor affinity. []
Compound Description: These derivatives were synthesized by reacting thiophenols with α-halogenocarboxylic esters, showcasing a convenient and efficient one-step approach. [] The synthesis highlights the versatility of these compounds as precursors to various other benzothiazepine derivatives, including 3-thiones, sulfones, sulfoxides, and N-substituted analogs, which can be accessed through subsequent transformations. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.